Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate
CAS No.: 1365271-42-6
Cat. No.: VC0171120
Molecular Formula: C15H10F4O2
Molecular Weight: 298.237
* For research use only. Not for human or veterinary use.
![Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate - 1365271-42-6](/images/no_structure.jpg)
Specification
CAS No. | 1365271-42-6 |
---|---|
Molecular Formula | C15H10F4O2 |
Molecular Weight | 298.237 |
IUPAC Name | methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate |
Standard InChI | InChI=1S/C15H10F4O2/c1-21-14(20)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(17,18)19/h2-8H,1H3 |
Standard InChI Key | FPIJQZDDAVVHKQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Information
Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate is a fluorinated biphenyl derivative with precise structural characteristics. The compound's identity is defined by several standard chemical identifiers that facilitate its classification and recognition in chemical databases and research literature.
Basic Identification Parameters
The compound's fundamental identification parameters are essential for its proper classification and procurement in research settings:
Parameter | Value |
---|---|
CAS Number | 1365271-42-6 |
Molecular Formula | C₁₅H₁₀F₄O₂ |
Molecular Weight | 298.237 g/mol |
IUPAC Name | methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate |
Alternative Name | Methyl 4''-fluoro-3''-(trifluoromethyl)-[1,1''-biphenyl]-4-carboxylate |
The compound consists of a biphenyl backbone with a methyl carboxylate group at the para position of one phenyl ring and a fluorine atom and trifluoromethyl group on the second phenyl ring .
Structural Descriptors
Several standardized structural descriptors provide further characterization of the compound's molecular architecture:
Descriptor | Value |
---|---|
InChI | InChI=1S/C15H10F4O2/c1-21-14(20)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(17,18)19/h2-8H,1H3 |
InChIKey | FPIJQZDDAVVHKQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
PubChem Compound ID | 70699724 |
These structural descriptors serve as unique identifiers for database searches and allow researchers to accurately represent the compound in computational chemistry applications.
Structural Comparison with Related Compounds
To better understand the unique properties of Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate, it's valuable to compare it with structurally related compounds.
Comparison with Methyl 4-fluoro-3-(trifluoromethyl)benzoate
A closely related compound, Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS: 176694-36-3), shares similar functional groups but lacks the additional phenyl ring:
Property | Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate | Methyl 4-fluoro-3-(trifluoromethyl)benzoate |
---|---|---|
CAS Number | 1365271-42-6 | 176694-36-3 |
Molecular Formula | C₁₅H₁₀F₄O₂ | C₉H₆F₄O₂ |
Molecular Weight | 298.237 g/mol | 222.136 g/mol |
Structure | Biphenyl backbone with methyl carboxylate group | Single phenyl ring with methyl carboxylate group |
Density | Not reported | 1.3±0.1 g/cm³ |
Boiling Point | Not reported | 218.6±40.0 °C at 760 mmHg |
Flash Point | Not reported | 83.7±22.2 °C |
The additional phenyl ring in Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate significantly increases its molecular weight and likely affects its physical properties compared to the simpler analog .
Comparison with 4-((3-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid
Another related compound contains the 4-fluoro-3-(trifluoromethyl)phenyl group but incorporates it into a more complex thiazolidinone structure:
Property | Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate | 4-((3-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid |
---|---|---|
Molecular Formula | C₁₅H₁₀F₄O₂ | C₁₈H₉F₄NO₃S₂ |
Molecular Weight | 298.237 g/mol | 427.4 g/mol |
Functional Groups | Methyl ester, biphenyl, trifluoromethyl | Carboxylic acid, thiazolidinone, ylidene, trifluoromethyl |
Structure | Linear biphenyl structure | Complex heterocyclic structure |
This heterocyclic derivative contains additional sulfur atoms and a thioxothiazolidin ring system, making it significantly more complex and likely altering its biological activity profile compared to our target compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume